molecular formula C14H12Cl3NO2S B7459712 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B7459712
M. Wt: 364.7 g/mol
InChI Key: YKHHQYWJTHDPIZ-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide typically involves the sulfonation of a chlorinated benzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of the reagents. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the sulfonamide group to other functional groups.

    Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on specific medical conditions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. The chlorine atoms may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichlorobenzene-1-sulfonamide: Similar structure but with different chlorine atom positions.

    4-methyl-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide: Similar functional groups but different arrangement of the methyl and sulfonamide groups.

Uniqueness

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of a methyl group on the benzene ring. This unique structure can lead to distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3NO2S/c1-9-2-4-10(5-3-9)8-18-21(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHHQYWJTHDPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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